molecular formula C20H12K2N2O5 B7814817 Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate

Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate

Cat. No.: B7814817
M. Wt: 438.5 g/mol
InChI Key: TWWOYNOFIWOQKN-UHFFFAOYSA-L
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Description

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate is a complex organic compound that belongs to the family of biquinoline derivatives This compound is characterized by the presence of two quinoline rings connected by a central carbon-carbon bond, with carboxylate groups at the 4,4’ positions and potassium ions as counterions The hydrate form indicates that the compound includes water molecules in its crystalline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate typically involves the reaction of 2,2’-biquinoline with potassium hydroxide and carbon dioxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction scheme is as follows:

    Formation of 2,2’-biquinoline: This can be synthesized through the Skraup or Ganch reactions, which involve the condensation of aniline derivatives with glycerol and sulfuric acid.

    Carboxylation: The 2,2’-biquinoline is then reacted with carbon dioxide in the presence of potassium hydroxide to introduce the carboxylate groups at the 4,4’ positions.

    Hydration: The final step involves the crystallization of the product from an aqueous solution, resulting in the hydrate form.

Industrial Production Methods

Industrial production of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The crystallization step is optimized to yield high-purity hydrate crystals, which are then dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline rings to dihydroquinoline derivatives.

    Substitution: The carboxylate groups can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated biquinoline derivatives.

Scientific Research Applications

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique optical and electronic properties.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as polymers and membranes, for gas separation and catalysis.

Mechanism of Action

The mechanism of action of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate involves its ability to coordinate with metal ions through the nitrogen atoms of the quinoline rings and the oxygen atoms of the carboxylate groups. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is the basis for its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate can be compared with other biquinoline derivatives, such as:

    2,2’-Biquinoline-6,6’-dicarboxylate: Similar structure but with carboxylate groups at the 6,6’ positions, leading to different coordination properties.

    2,2’-Biquinoline-7,7’-dicarboxylate: Carboxylate groups at the 7,7’ positions, affecting its reactivity and applications.

    2,2’-Biquinoline-8,8’-dicarboxylate: Carboxylate groups at the 8,8’ positions, resulting in unique chemical behavior.

The uniqueness of potassium [2,2’-biquinoline]-4,4’-dicarboxylate hydrate lies in its specific positioning of carboxylate groups, which provides distinct coordination chemistry and reactivity compared to its analogs.

Properties

IUPAC Name

dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4.2K.H2O/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;;/h1-10H,(H,23,24)(H,25,26);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWOYNOFIWOQKN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12K2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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